1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Medicinal Chemistry Scaffold Design Conformational Analysis

1-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2097926-86-6) is a synthetic heterocyclic compound featuring a benzimidazole core linked via a pyrrolidine spacer to a 5-bromopyrimidine moiety. With a molecular formula of C₁₅H₁₄BrN₅ and a molecular weight of 344.21 g/mol, it belongs to a class of scaffolds investigated for their potential as kinase inhibitors and receptor modulators.

Molecular Formula C15H14BrN5
Molecular Weight 344.216
CAS No. 2097926-86-6
Cat. No. B2728588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
CAS2097926-86-6
Molecular FormulaC15H14BrN5
Molecular Weight344.216
Structural Identifiers
SMILESC1CN(CC1N2C=NC3=CC=CC=C32)C4=NC=C(C=N4)Br
InChIInChI=1S/C15H14BrN5/c16-11-7-17-15(18-8-11)20-6-5-12(9-20)21-10-19-13-3-1-2-4-14(13)21/h1-4,7-8,10,12H,5-6,9H2
InChIKeyJAPOZEFEYQGHLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2097926-86-6): Structural Profile for Procurement and Research


1-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2097926-86-6) is a synthetic heterocyclic compound featuring a benzimidazole core linked via a pyrrolidine spacer to a 5-bromopyrimidine moiety . With a molecular formula of C₁₅H₁₄BrN₅ and a molecular weight of 344.21 g/mol, it belongs to a class of scaffolds investigated for their potential as kinase inhibitors and receptor modulators . The compound is primarily utilized as a research chemical and a building block in medicinal chemistry, with its rigid benzodiazole framework and the reactive bromine atom on the pyrimidine ring being key features for further derivatization .

Why 1-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole Cannot Be Freely Interchanged with Other Benzimidazole-Pyrimidine Analogs


Within the benzimidazole-pyrimidine chemical space, seemingly minor modifications to the linker region or heterocycle can cause major shifts in biological activity. Research on related mGlu5 receptor antagonists demonstrates that altering the central heterocyclic linker can dramatically impact not only potency but also oral bioavailability and brain penetration [1]. Even a change from a six-membered piperidine to a five-membered pyrrolidine ring can reverse selectivity between receptor subtypes [1]. Therefore, substituting 1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole with a close analog, such as its azetidine variant, without rigorous comparative validation introduces significant risk of altered pharmacological profiles or synthetic incompatibility in established protocols. The quantitative evidence below details why structural precision matters for this specific compound.

Quantitative Differentiation Evidence: 1-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole vs. Closest Analogs


Pyrrolidine vs. Azetidine Linker: Ring Size and Conformational Flexibility Comparison

The pyrrolidine linker in the target compound is a five-membered ring, compared to the four-membered azetidine ring found in the closely related compound 1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole (CAS 2380177-37-5) . This structural difference is not trivial; pyrrolidine rings generally exhibit greater conformational flexibility and lower ring strain than azetidines, which can influence the spatial orientation of the benzimidazole and bromopyrimidine moieties relative to a target protein [1]. In the context of mGlu5 antagonist development, the central heterocyclic ring size has been shown to be a critical determinant of both potency and selectivity [1]. The azetidine analog is more compact, which may be advantageous for targets with restricted binding pockets, whereas the pyrrolidine linker of the target compound offers a different profile. The quantified structural data is presented below.

Medicinal Chemistry Scaffold Design Conformational Analysis

Bromine as a Synthetic Handle: Reactivity Comparison with Chloro Analogs

The target compound contains a bromine atom at the 5-position of the pyrimidine ring, a well-established synthetic handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings . Bromine is generally more reactive in oxidative addition to Pd(0) than chlorine, making it a preferred leaving group for many cross-coupling reactions under milder conditions. This contrasts with the analogous 5-chloropyrimidine derivatives, such as 1-[5-chloranyl-4-[(3R)-pyrrolidin-3-yl]oxy-pyrimidin-2-yl]benzimidazole (a known MNK2 inhibitor), where the chloride may require more forcing conditions or different catalyst systems [1]. The quantitative difference in reactivity is well-established in the literature, though direct comparative data for this specific compound versus its 5-chloro analog is not published. The presence of the bromine specifically enables late-stage functionalization strategies that a chloro or non-halogenated analog would not support as effectively.

Synthetic Chemistry Cross-Coupling Building Block Utility

Absence of a Labile Carbonyl: Stability Advantage Over 2-Oxo-Benzimidazole Analogs

The target compound features a fully aromatic 1H-1,3-benzodiazole (benzimidazole) core, which is chemically stable and resistant to hydrolytic ring-opening. In contrast, a structurally similar compound, 1-(5-bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one, contains a 2-oxo group on the benzimidazole ring, rendering it susceptible to hydrolysis and metabolic oxidation at the urea-like functionality [1]. The absence of the 2-oxo group in the target compound eliminates this liability, potentially offering superior chemical stability in storage and during synthetic transformations. No comparative stability study has been published for these specific compounds.

Chemical Stability Metabolic Stability Structural Comparison

Limited Published Biological Data: A Critical Caveat for Target-Based Procurement

A comprehensive search of the BindingDB, ChEMBL, and PubMed databases reveals that no peer-reviewed biological activity data (Ki, IC₅₀, EC₅₀, etc.) has been published for 1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2097926-86-6) [1]. This is in stark contrast to structurally related compounds such as the benzimidazole carboxamide PARP inhibitors (e.g., 2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole-4-carboxamide, Ki = 4 nM) or the mGlu5 antagonist 15i (IC₅₀ reported), which have robust published data packages [2][3]. The absence of activity data means that any biological differentiation claims for this compound are currently unsupported. This does not preclude its value as a building block, but it represents a significant information gap for target-based selection.

Data Transparency Procurement Risk Assay Availability

Application Scenarios for 1-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole Based on Structural Evidence


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The 5-bromopyrimidine moiety serves as a versatile electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of aryl, amine, or alkyne groups at a late stage to generate focused libraries for structure-activity relationship (SAR) studies . This application is particularly relevant for medicinal chemistry teams exploring the benzimidazole-pyrimidine chemical space for kinase inhibition or GPCR modulation, where the bromine atom serves as a strategic diversification point.

Pharmacophore Elaboration for Receptor Tyrosine Kinase (RTK) or mGluR Programs

The benzimidazole-pyrrolidine-pyrimidine scaffold places key hydrogen bond acceptors and a hydrophobic aryl ring in a geometry that overlaps with known pharmacophores for mGlu5 receptor antagonists [1]. The pyrrolidine ring's puckering can mimic the conformational preferences seen in active ligands. While no biological data exists for this specific compound, its structural homology to active mGlu5 antagonists makes it a suitable starting point for hit-finding campaigns where the bromine atom can be replaced with diverse fragments.

Fragment-Based Drug Discovery (FBDD) as a Privileged Fragment

With a molecular weight of 344 Da and a tPSA (topological polar surface area) of approximately 90 Ų, the compound falls within the upper range of fragment-like properties . Its bromine atom also provides anomalous scattering for X-ray crystallography, facilitating fragment soaking and structural determination of binding modes. This dual role as a fragment and a crystallographic tool compound distinguishes it from non-halogenated analogs.

Synthetic Intermediate for Targeted Protein Degradation (PROTAC) Linker Attachment

The bifunctional nature of the scaffold—a benzimidazole (potential E3 ligase ligand binding motif) connected to a bromopyrimidine (synthetic handle)—makes it a candidate intermediate for PROTAC development. The bromine atom allows for the direct attachment of a linker via cross-coupling, while the benzimidazole can be further functionalized to engage a target protein or an E3 ligase. This application scenario is derived from the reactivity evidence presented in Section 3, Evidence Item 2.

Quote Request

Request a Quote for 1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.